molecular formula C19H24N2O2S2 B430910 12,12-dimethyl-4-(2-methylprop-2-enyl)-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 351007-15-3

12,12-dimethyl-4-(2-methylprop-2-enyl)-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B430910
CAS No.: 351007-15-3
M. Wt: 376.5g/mol
InChI Key: RFQGCYMRTRXTAA-UHFFFAOYSA-N
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Description

12,12-dimethyl-4-(2-methylprop-2-enyl)-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,12-dimethyl-4-(2-methylprop-2-enyl)-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the tricyclic core through a series of cyclization reactions.
  • Introduction of the sulfanyl and oxa groups via nucleophilic substitution reactions.
  • Final functionalization to incorporate the diaza moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

12,12-dimethyl-4-(2-methylprop-2-enyl)-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tricyclic core can be reduced under specific conditions to yield different structural isomers.

    Substitution: The oxa and diaza groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the tricyclic core can produce various isomers.

Scientific Research Applications

12,12-dimethyl-4-(2-methylprop-2-enyl)-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 12,12-dimethyl-4-(2-methylprop-2-enyl)-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 12,12-dimethyl-4-(2-methylprop-2-enyl)-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
  • This compound

Uniqueness

The uniqueness of 12,12-dimethyl-4-(2-methylprop-2-enyl)-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one lies in its complex tricyclic structure and the presence of multiple functional groups

Properties

CAS No.

351007-15-3

Molecular Formula

C19H24N2O2S2

Molecular Weight

376.5g/mol

IUPAC Name

12,12-dimethyl-4-(2-methylprop-2-enyl)-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C19H24N2O2S2/c1-11(2)8-21-17(22)15-13-7-19(5,6)23-9-14(13)25-16(15)20-18(21)24-10-12(3)4/h1,3,7-10H2,2,4-6H3

InChI Key

RFQGCYMRTRXTAA-UHFFFAOYSA-N

SMILES

CC(=C)CN1C(=O)C2=C(N=C1SCC(=C)C)SC3=C2CC(OC3)(C)C

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C1SCC(=C)C)SC3=C2CC(OC3)(C)C

Origin of Product

United States

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